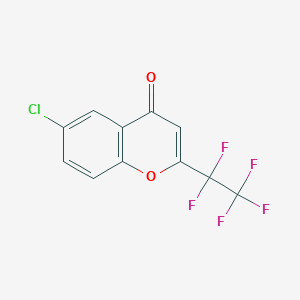
6-chloro-2-(pentafluoroethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-(pentafluoroethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of aromatic compounds with a wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The presence of chlorine and pentafluoroethyl groups in the structure of this compound imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of 6-chloro-2-(pentafluoroethyl)-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-4H-chromen-4-one with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
6-chloro-2-(pentafluoroethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The chromenone core can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-chromenones, while oxidation reactions can produce chromenone-quinones.
Aplicaciones Científicas De Investigación
6-chloro-2-(pentafluoroethyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown that derivatives of chromenones, including this compound, exhibit anti-inflammatory and antioxidant activities.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-(pentafluoroethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
6-chloro-2-(pentafluoroethyl)-4H-chromen-4-one can be compared with other similar compounds, such as:
Propiedades
IUPAC Name |
6-chloro-2-(1,1,2,2,2-pentafluoroethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF5O2/c12-5-1-2-8-6(3-5)7(18)4-9(19-8)10(13,14)11(15,16)17/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEWTMKIXWKGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(anilinocarbonyl)-2-methoxyphenyl]nicotinamide](/img/structure/B5744461.png)
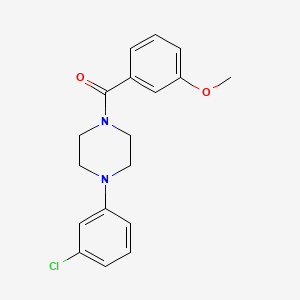
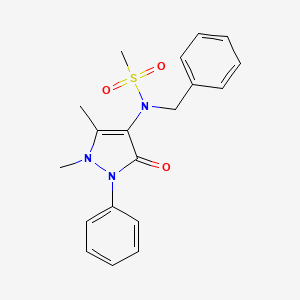
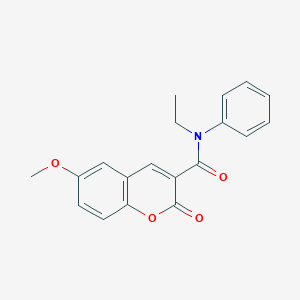

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5744483.png)
![5,5-dimethyl-2-({[(2-phenylethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5744498.png)
![2-[(4-Methylphenyl)methyl]naphthalene-1,4-dione](/img/structure/B5744500.png)
![2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-1-yl(2-furyl)methanone](/img/structure/B5744507.png)
![1-[(3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5744508.png)
![(2E)-2-[(BENZYLAMINO)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B5744515.png)
![4-[(3-ethoxy-4-methoxyphenyl)methyl]morpholine](/img/structure/B5744523.png)
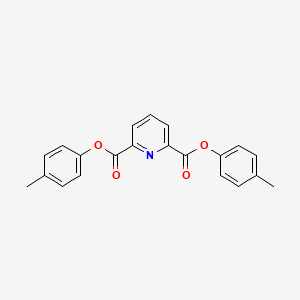
![7-[(3-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5744554.png)
